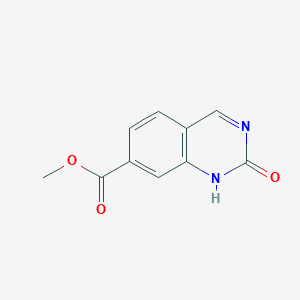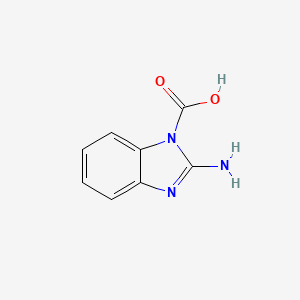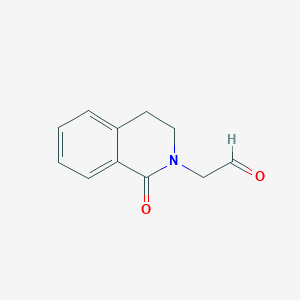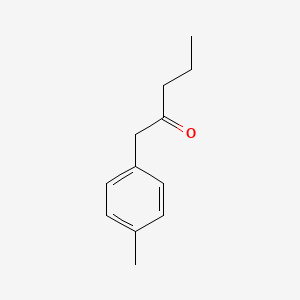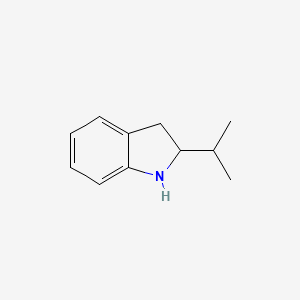![molecular formula C9H14N2O2 B1647318 [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine CAS No. 1016765-58-4](/img/structure/B1647318.png)
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine
Übersicht
Beschreibung
“[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C9H14N2O2 . It is used in various scientific research fields.
Molecular Structure Analysis
The molecular structure of “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” can be represented by the InChI code: 1S/C9H14N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-6,10H2,1H3 . This indicates that the molecule consists of a pyridine ring with a methanamine and a methoxyethoxy group attached.Physical And Chemical Properties Analysis
“[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” has a molecular weight of 182.22 . The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones and/cyclic ketones, were screened for anticonvulsant activity. These compounds exhibited seizures protection in various models, with some showing remarkable protection over clinically used drugs, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. These findings open avenues for the use of these complexes in various catalytic processes (Roffe et al., 2016).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes with “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” derivatives showed unprecedented photocytotoxicity in red light to various cell lines through apoptosis, generating reactive oxygen species. Their ability to be ingested in the nucleus of HeLa and HaCaT cells in 4 hours demonstrates their potential for targeted cellular imaging and phototherapy applications (Basu et al., 2014).
Magnetism and Structure in Lanthanide Complexes
Tetranuclear lanthanide(III) complexes with “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” derivatives exhibited a unique seesaw topology, revealing weak antiferromagnetic coupling. These findings contribute to the understanding of the magnetic properties and structural configurations of lanthanide complexes, which could have implications in materials science and magnetic applications (Goura et al., 2014).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes of “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” derivatives and pyridoxal (vitamin B6) Schiff bases showed remarkable photocytotoxicity in various cancer cells with significantly enhanced cellular uptake, highlighting their potential in developing targeted cancer therapies (Basu et al., 2015).
Wirkmechanismus
Safety and Hazards
The safety data for “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-5-6-13-9-8(7-10)3-2-4-11-9/h2-4H,5-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWOFWHVCQMKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




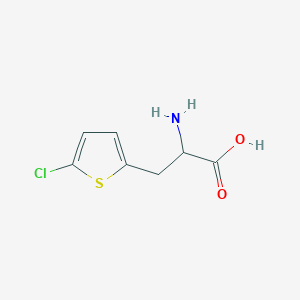

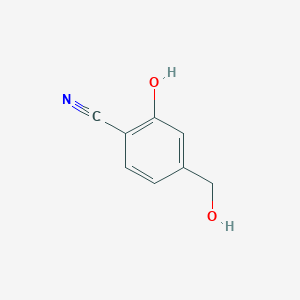
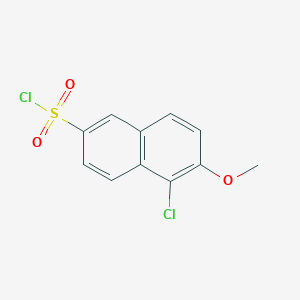
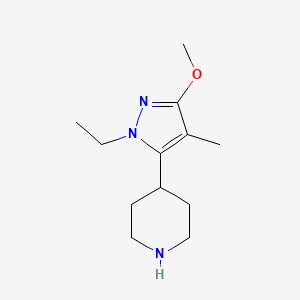
![N-(1-(3-fluorophenyl)-5-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B1647268.png)


